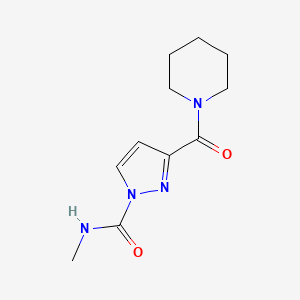
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,6-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,6-dimethylphenoxy)acetamide, commonly known as MDMA, is a psychoactive drug that belongs to the class of amphetamines. MDMA is widely used as a recreational drug due to its euphoric and empathogenic effects. However, it has also been studied for its potential therapeutic applications in treating various mental health disorders such as post-traumatic stress disorder (PTSD), anxiety, and depression. The purpose of
作用機序
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which leads to an increase in mood, empathy, and cognitive stimulation. MDMA also affects the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the stress response.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and pupil dilation. MDMA also causes the release of oxytocin, a hormone that is associated with social bonding and trust.
実験室実験の利点と制限
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social connection, which can be useful for studying social behavior and communication. However, MDMA also has several limitations, including its potential for neurotoxicity and the fact that it is a controlled substance, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on MDMA, including further studies on its potential therapeutic applications, the development of safer and more effective synthesis methods, and the exploration of alternative forms of administration, such as intranasal or sublingual delivery. Additionally, more research is needed to understand the long-term effects of MDMA use and to develop strategies for minimizing potential harm.
合成法
MDMA is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then converted into MDMA through a reductive amination process. The synthesis of MDMA is complex and requires a high level of expertise and safety precautions due to the hazardous nature of the chemicals involved.
科学的研究の応用
MDMA has been studied extensively for its potential therapeutic applications in treating mental health disorders such as N-(1,3-benzodioxol-5-ylmethyl)-2-(2,6-dimethylphenoxy)acetamide, anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of N-(1,3-benzodioxol-5-ylmethyl)-2-(2,6-dimethylphenoxy)acetamide in clinical trials. MDMA is also being studied for its potential use in treating social anxiety in autistic adults.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-3-5-13(2)18(12)21-10-17(20)19-9-14-6-7-15-16(8-14)23-11-22-15/h3-8H,9-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOQIDSHPHIMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)


![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)


![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)


![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5746453.png)


